(3S)-1,3-dimethylpiperazin-2-one;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are recognized for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry. This specific compound, characterized by its piperazine ring structure and the presence of a hydrochloride salt, is utilized in various scientific and industrial applications.
The compound is classified under piperazine derivatives, which are cyclic organic compounds containing two nitrogen atoms in a six-membered ring. The hydrochloride form indicates that it is a salt formed from the reaction of the base (the piperazine derivative) with hydrochloric acid. This classification is important for understanding its solubility and stability in various environments.
The synthesis of (3S)-1,3-dimethylpiperazin-2-one;hydrochloride typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. A notable method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This process yields protected piperazines that can be subsequently deprotected to obtain the desired compound.
Industrial production methods focus on optimizing yield and purity through controlled reaction conditions, including temperature, pressure, and solvent choice. The synthesis often employs large-scale cyclization reactions similar to those used in laboratory settings but adapted for efficiency and safety in industrial contexts.
The molecular structure of (3S)-1,3-dimethylpiperazin-2-one;hydrochloride features a six-membered piperazine ring with two methyl groups attached to one nitrogen atom and a carbonyl group adjacent to another nitrogen atom. The compound's structural formula can be represented as:
(3S)-1,3-dimethylpiperazin-2-one;hydrochloride can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties for research and therapeutic applications.
The mechanism of action for (3S)-1,3-dimethylpiperazin-2-one;hydrochloride involves its interaction with various molecular targets within biological systems. It may act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and inhibiting catalytic activity. The specific pathways affected depend on the biological context and intended application .
(3S)-1,3-dimethylpiperazin-2-one;hydrochloride has several scientific uses:
This compound exemplifies the importance of piperazine derivatives in medicinal chemistry and their potential applications across various scientific fields.
Stereoselective construction of the piperazine-2-one ring system employs bis(oximinoalkyl)amine intermediates derived from primary amines and nitrosoalkene synthons. As demonstrated by reductive cyclization protocols, dialdooximes (e.g., 2a–h) undergo hydrogenation using heterogeneous catalysts to yield cis-configured piperazines. Key stereochemical outcomes depend critically on catalyst selection and protecting group strategy:
Catalyst | Pressure (H₂) | Temperature | Yield (%) | Stereoselectivity (cis:trans) | Key Limitations |
---|---|---|---|---|---|
5% Pd/C | 40 bar | 50°C | 44 | 3:1 | Deborylation of benzyl groups |
Ra-Ni | 10 bar | 25°C | 62 | >20:1 | Requires Boc protection |
Protection with tert-butoxycarbonyl (Boc) enhances yield to >60% by preventing N-oxidation and facilitating purification. This methodology accommodates α-amino acid esters (e.g., glycine/L-leucine derivatives Boc-1g/h), enabling peptide modifications [2] [6].
Asymmetric hydrogenation remains underdeveloped for direct enantiocontrol in piperazine synthesis. Current approaches leverage chiral-pool precursors or resolution techniques:
Notably, sterically hindered 2,6-disubstituted piperazines (e.g., 1o) form exclusively cis-isomers during Ra-Ni-mediated cyclization of diketooximes (2i–o), contrasting with traditional routes favoring trans-diastereomers [2].
Salt formation with HCl is critical for enhancing stability and crystallinity. Key parameters include:
Solvent System | Acid Addition Rate | Temperature | Crystal Form | Purity (%) |
---|---|---|---|---|
EtOAc/HCl (g) | Slow (0.5 eq/min) | 0–5°C | Needles | >99 |
Et₂O/HCl (g) | Rapid | 25°C | Amorphous | 85 |
EtOH/H₂O (1:1) | Moderate | 10°C | Prismatic crystals | 98 |
SMILES notation (O=C1N(C)CCNC1C.Cl
[7] vs. Cl.N1CCN(C(=O)C1C)C
[3]) indicates tautomeric forms influence crystal packing. Sealed drying at 40°C under vacuum prevents hydrate formation, maintaining stoichiometric integrity [3] [7].
Scalability necessitates addressing three key challenges:
Process mass intensity (PMI) analysis reveals solvent consumption contributes 85% of waste. Switching from THF to 2-MeTHF in dioxime cyclization reduces PMI by 40% while enabling solvent recovery [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1